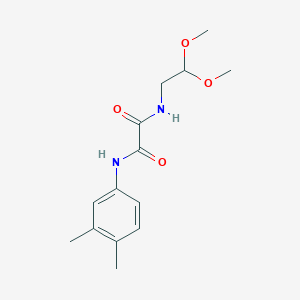

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

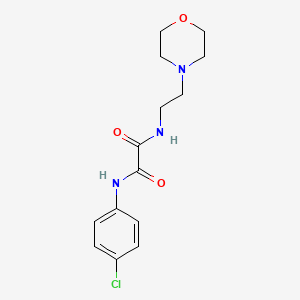

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, commonly known as DDAO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDAO is a small molecule that is used as a fluorescent probe to study the biochemical and physiological processes in living cells.

Wissenschaftliche Forschungsanwendungen

Magnetic and Structural Properties

- Slow Magnetic Relaxation : N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide and its derivatives have been studied for their magnetic properties. For instance, the reaction of N-(2,6-dimethylphenyl)oxamic acid with dysprosium(III) ions resulted in a mononuclear lanthanide oxamate complex exhibiting field-induced slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This provides insights into hydrogen-bond-mediated self-assembly in the solid state, offering a unique example of 2D hydrogen-bonded polymer with a herringbone net topology (Fortea-Pérez et al., 2013).

Intramolecular Interactions

- Three-Center Intramolecular Hydrogen Bonding : The synthesis and structural investigation of symmetric and non-symmetric oxamides revealed their stabilization by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. This study enhances the understanding of the structural behavior of oxamide derivatives in solution and solid states (Martínez-Martínez et al., 1998).

Catalytic and Biological Interactions

- Catalytic and Antiproliferative Effects : Certain derivatives of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide, like dinuclear gold(III) oxo complexes with bipyridyl ligands, have been investigated for their antiproliferative properties and interactions with DNA and proteins. These compounds have shown potential as cytotoxic and anticancer agents, offering a new perspective on the reactivity of such compounds with biological molecules (Casini et al., 2006).

Material Science and Polymer Chemistry

- Development of Polyamides and Polyimides : Research into the synthesis of new organosoluble polyamides and polyimides based on derivatives of N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide has shown significant promise. These polymers have displayed excellent solubility, thermal stability, and mechanical strength, suggesting potential applications in advanced material sciences (Liaw et al., 2001).

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-9-5-6-11(7-10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRHLKWFYXEVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethylphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)

![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)